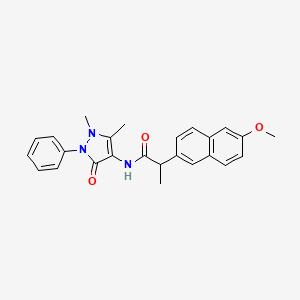![molecular formula C16H9BrCl2N2O B13375424 (5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B13375424.png)
(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenyl group and a dichlorobenzylidene moiety attached to an imidazol-4-one core, making it a subject of interest in chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-bromobenzaldehyde with 2,4-dichlorobenzylidene hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or sodium acetate to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced imidazolones, and substituted phenyl or benzylidene compounds .
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one
- 2-(4-fluorophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one
- 2-(4-methylphenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one
Uniqueness
The uniqueness of 2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C16H9BrCl2N2O |
|---|---|
Molekulargewicht |
396.1 g/mol |
IUPAC-Name |
(4E)-2-(4-bromophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-5-one |
InChI |
InChI=1S/C16H9BrCl2N2O/c17-11-4-1-9(2-5-11)15-20-14(16(22)21-15)7-10-3-6-12(18)8-13(10)19/h1-8H,(H,20,21,22)/b14-7+ |
InChI-Schlüssel |
NMYWFIAGPGPZEQ-VGOFMYFVSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=N/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)N2)Br |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[1-[2-(diethylamino)ethyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13375341.png)
![2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B13375350.png)
![3-(3,4-Dimethoxybenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375357.png)

![2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole](/img/structure/B13375371.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13375379.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B13375382.png)
![4-{2-(Fluoromethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B13375386.png)
![6-[4-(2-chlorophenyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13375388.png)
![3-(3,4-Dimethoxybenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375396.png)
![N-{5-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B13375399.png)
![14-(4-chlorophenyl)-17-thia-2,13,15-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-ol](/img/structure/B13375403.png)
![3-[(1H-indol-3-ylmethyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B13375410.png)
![N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13375413.png)
